4-[bis(2-methylpropyl)sulfamoyl]-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide
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Overview
Description
4-[bis(2-methylpropyl)sulfamoyl]-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. The compound’s structure suggests it may have unique properties due to the presence of multiple functional groups, including sulfonamide, thioether, and benzamide moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-methylpropyl)sulfamoyl]-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide can be approached through multi-step organic synthesis. Key steps may include:
Formation of the sulfonamide group: Reacting 2-methylpropylamine with a sulfonyl chloride derivative under basic conditions.
Construction of the tricyclic core: Utilizing a series of cyclization reactions involving thiol and amine groups.
Attachment of the benzamide moiety: Coupling the tricyclic core with a benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including:
Selection of cost-effective reagents: .
Optimization of reaction conditions: (temperature, pressure, solvents).
Purification techniques: (crystallization, chromatography).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether groups can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogens, alkylating agents.
Major Products
Sulfoxides and sulfones: from oxidation.
Amines: from reduction.
Substituted aromatic compounds: from substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in transition metal catalysis.
Material Science: Incorporation into polymers for enhanced properties.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to the sulfonamide group.
Drug Development: Exploration as a lead compound for therapeutic agents.
Medicine
Antimicrobial Activity: Evaluation for antibacterial or antifungal properties.
Cancer Research: Investigation of cytotoxic effects on cancer cell lines.
Industry
Chemical Sensors: Development of sensors for detecting specific analytes.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 4-[bis(2-methylpropyl)sulfamoyl]-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide would depend on its specific application. For example:
Enzyme Inhibition: The sulfonamide group may mimic the substrate of the enzyme, binding to the active site and preventing the natural substrate from binding.
Cytotoxicity: The compound may induce apoptosis in cancer cells through interaction with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
4-[bis(2-methylpropyl)sulfamoyl]benzoic acid: Similar sulfonamide structure but lacks the tricyclic core.
N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide: Similar tricyclic core but lacks the sulfonamide group.
Uniqueness
The uniqueness of 4-[bis(2-methylpropyl)sulfamoyl]-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity.
Properties
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3S4/c1-14(2)12-28(13-15(3)4)35(30,31)17-8-6-16(7-9-17)22(29)27-23-25-18-10-11-19-21(20(18)33-23)34-24(26-19)32-5/h6-11,14-15H,12-13H2,1-5H3,(H,25,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXLDIFCAAXWDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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